molecular formula C5H4ClN5 B014584 2-Amino-6-chloropurine CAS No. 10310-21-1

2-Amino-6-chloropurine

Cat. No.: B014584
CAS No.: 10310-21-1
M. Wt: 169.57 g/mol
InChI Key: RYYIULNRIVUMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloropurine, also known as 6-chloro-7H-purin-2-amine, is a halogenated purine derivative with the molecular formula C5H4ClN5 and a molecular weight of 169.57 g/mol . This compound is characterized by its white to pale yellow powder form and is primarily used in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-6-chloropurine typically involves the chlorination of guanine derivatives. One common method includes reacting a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst containing chloride ions. The 9-acyl and 2-acyl groups are then removed by hydrolysis . The reaction is often carried out in polar inert organic solvents such as acetonitrile, tetrahydrofuran, or dichloromethane, with acetonitrile being highly preferred .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of efficient phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Properties

IUPAC Name

6-chloro-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYIULNRIVUMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074432
Record name 6-Chloro-2-aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10310-21-1, 133762-81-9
Record name 2-Amino-6-chloropurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10310-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-chloropurin-9-yl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-chloropurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-7H-purin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-6-CHLOROPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V03P835E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4.5 g (0.03 mol) of guanine (manufactured by Sumika Fine Chemicals Co., Ltd.), 7.5 g (0.045 mol) of tetraethylammonium chloride and 27.1 g (0.177 mol) of phosphorus oxychloride were added to 60 ml of acetonitrile, followed by stirring for 70 minutes under heating refluxing conditions. After cooling, the crystal was collected by filtration and suspended in 50 ml of water. This suspension was made alkaline with a 30% aqueous solution of sodium hydroxide and then adjusted to a pH of 7 with 1N hydrochloric acid. The resulting crystal was collected by filtration and dissolved in 50 ml of 25% aqueous ammonia with heating, and the insoluble substances were filtered out. The mother liquor was concentrated under reduced pressure to yield 2.0 g (0.012 mol) of a precipitating crystal of 2-amino-6-chloropurine (yield 39%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

46.0 g (0.3 mol) of phosphorus oxychloride was added to 73.1 g (1.0 mol) of N,N-dimethylformamide, and 15.1 g (0.1 mol) of guanine (manufactured by Sumika Fine Chemicals Co., Ltd.) was then added, followed by stirring at 100° C. for 4 hours. After cooling, 100 ml of water was carefully added at 20° C. After stirring at room temperature for 24 hours, the precipitating crystal was collected by filtration and dissolved in 100 ml of 25% aqueous ammonia with heating, and the insoluble substances were filtered out. The mother liquor was concentrated under reduced pressure, and the precipitating crystal was collected by filtration to yield 9.3 g (0.055 mol) of a white crystal of 2-amino-6-chloropurine (yield 55%).
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reaction is carried out in the same manner as in Example 2 except that N,N-diethylformamide or N-formylpiperidine is used in the place of N,N-dimethylformamide to yield, respectively, a crystal of 2-diethylaminomethyleneamino-6-chloropurine or 2-piperidinomethyleneamino-6-chloropurine as an intermediate for further synthesis. A further treatment is carried out in the same manner as in Example 2 on these crystals to yield a white crystal of 2-amino-6-chloropurine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-diethylaminomethyleneamino-6-chloropurine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-piperidinomethyleneamino-6-chloropurine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The synthesis of purine analogues needed more careful treatments. The key intermediate D-8 was condensed with 6-chloropurine and 2-fluoro-6-chloropurine to give the corresponding nucleosides D-21 and D-22 in 65% and 66% yield, respectively. To achieve a clean and high-yield conversion, the temperature of the reaction mixture had to be carefully controlled in such a manner that, after addition of TMSOTf at 0° C., the reaction mixture was stirred for 6 hours at room temperature and then for 2 hours at 60° C. The 6-chloropurine derivative D-21 was syn-eliminated by successive treatment with mCPBA and pyridine to give an inseparable mixture of 2′,3′-unsaturated nucleoside D-23 and its Δ1,2-isomer D-24 in 81% yield (3:1 determined by 1H NMR). Amination of the mixture of D-23 and D-24 by treatment with methanolic ammonia at 100° C. in a steel bomb gave the adenosine analogue, which was deprotected by TBAF in THF to give 2′-fluoro4′-thio-2′,3′-unsaturated adenosine 24 in 61% yield. The Δ1,2-isomer D-24, however, did not survive under reaction conditions and silica gel column chromatography due to its instability. The 2-fluoro-6-chloropurine derivative D-22 was also treated with mCPBA followed by pyridine to give an inseparable mixture of the syn-eliminated product D-25 and its Δ1,2-isomer D-26 in 71% yield. Dry ammonia gas was bubbled into a solution of D-25 and D-26 in ethylene glycol dimethyl ether (DME) at room temperature for 16 hours to give the 2-amino-6-chloropurine derivative D-29 and 2-fluoro-6-aminopurine derivative D-30 in 45% and 25% yield, respectively, which were readily separated by silica gel column chromatography. The Δ1,2-isomer D-26 was not stable enough to survive the reaction and purification conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloropurine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-chloropurine
Reactant of Route 3
2-Amino-6-chloropurine
Reactant of Route 4
Reactant of Route 4
2-Amino-6-chloropurine
Reactant of Route 5
2-Amino-6-chloropurine
Reactant of Route 6
2-Amino-6-chloropurine
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Amino-6-chloropurine?

A: this compound has a molecular formula of C5H4ClN5 and a molecular weight of 169.57 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A: Researchers commonly employ various spectroscopic techniques to characterize this compound. These include Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and High-Resolution Mass Spectrometry (HRMS). [, , ]

Q3: What are the common starting materials for synthesizing this compound?

A: this compound can be synthesized from guanine [], 2,9-diacetylguanine [], or via chlorination of this compound nucleosides and acyclonucleosides using techniques like PEG-2000 phase transfer catalysis. [, ]

Q4: How can the solubility of this compound be improved for reactions like the Mitsunobu reaction?

A: Protecting the exocyclic amino group of this compound via N-tert-butoxycarbonylation (bis-Boc protection) significantly enhances its solubility in Mitsunobu reaction solvents. [, ]

Q5: What is the significance of bis-Boc protected this compound in the Mitsunobu reaction?

A: Bis-Boc protected this compound demonstrates excellent activity and high selectivity for the N9 position when coupled with various alcohols in the Mitsunobu reaction. [, ]

Q6: How does the alkylation of this compound with alcohols proceed in the Mitsunobu reaction?

A: The Mitsunobu reaction employs triphenylphosphine and diethyl azodicarboxylate to facilitate the coupling of this compound with various alcohols, offering a convenient route to synthesize carbocyclic or acyclic guanosine analogs. []

Q7: Can you describe a practical example of a novel synthesis utilizing the enhanced reactivity of bis-Boc protected this compound?

A: A novel synthesis of penciclovir (PCV) utilizes bis-Boc-2-amino-6-chloropurine and the readily available cyclic precursor of the diacetate side chain, 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane. This coupling proceeds regioselectively at the N9 position under Mitsunobu conditions. [, ]

Q8: How does the size of the 2-alkyl group influence regioselectivity in the N-alkylation of this compound?

A: The reaction of this compound with trans-2-alkyl-5-iodoethyl-1,3-dioxanes under basic conditions yields both N-9 and N-7 alkylated products. The ratio of these products is influenced by the steric hindrance of the 2-alkyl group, impacting the regioselectivity of the reaction. This understanding is particularly relevant for synthesizing antiviral agents like penciclovir. []

Q9: What is the significance of protecting the hydroxyl group in reactions involving this compound and bromohydrins?

A: Protecting the hydroxyl group in molecules like 2-bromo-2-phenylethanol and 2-bromo-1-phenylethanol enhances the alkylation of this compound, yielding a mixture of 7- and 9-alkylated products. Hydrolysis and deprotection of these intermediates produce valuable 7- and 9-hydroxy(phenyl)ethylguanines, which are significant as they represent the major guanine adducts formed in the interaction of styrene 7,8-oxide with DNA. []

Q10: How does the use of sodium benzyl oxide influence the benzylation of this compound?

A: Reacting this compound with a significant excess of sodium benzyl oxide in benzyl alcohol at 130°C facilitates the formation of N2-benzylguanine. This reaction proceeds through the isolation of N2, O6-dibenzylguanine as an intermediate, providing valuable insights into the reaction mechanism. This system, utilizing sodium benzyl oxide, effectively promotes benzylation at the amino group of various nucleic acid bases. []

Q11: What are the main applications of this compound?

A: this compound serves as a crucial building block in synthesizing various biologically active compounds. This includes antiviral agents like acyclovir, famciclovir, and penciclovir, and other nucleoside analogs with potential applications as anticancer and antiviral agents. [, , , ]

Q12: How does the introduction of a 2-phosphonomethoxypropyl group influence the biological activity of purine and pyrimidine bases?

A: Introducing a 2-phosphonomethoxypropyl (PMP) group to purine and pyrimidine bases, creating PMP derivatives, significantly impacts their biological activities. Notably, PMEDAP, a 2,6-diaminopurine derivative, exhibits potent activity against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). Additionally, PMEG demonstrates remarkable activity against a broad spectrum of DNA viruses. []

Q13: Has this compound shown potential in antitumor applications?

A: Yes, this compound has shown promise in developing antitumor agents. For instance, modifying polyamidoamine (PAMAM) with this compound created a derivative, AP-PAMAM, which showed efficacy as a carrier for delivering the p53 tumor suppressor gene. In vitro studies using the human prostate tumor cell line PC-3 demonstrated AP-PAMAM's ability to enhance p53 gene expression, leading to anti-proliferative effects, inducing apoptosis, and inhibiting tumor cell migration. []

Q14: What is known about the pharmacokinetics of this compound-based prodrugs?

A: Research on dioxolanylpurine nucleoside derivatives, specifically (-)-beta-D-2-aminopurine dioxolane (APD) and (-)-beta-D-2-amino-6-chloropurine dioxolane (ACPD), designed as prodrugs for (-)-beta-D-dioxolane guanine (DXG), provides insights into their pharmacokinetics. Studies in rhesus monkeys revealed that both APD and ACPD are absorbed quickly after oral administration, with peak concentrations observed within an hour. []

Q15: What strategies are being explored for improving the delivery of this compound-based compounds?

A: Researchers are actively investigating novel drug delivery systems to enhance the targeting and efficacy of this compound-based compounds. One promising approach involves using modified polyamidoamine (PAMAM) dendrimers as carriers. Studies have shown that conjugating this compound to PAMAM dendrimers improves drug loading, cellular uptake, and targeted delivery to cancer cells. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.